molecular formula C25H28N2O3S B2829883 ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-93-1

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2829883
CAS No.: 887901-93-1
M. Wt: 436.57
InChI Key: UUCKPPHXXHFGKM-UHFFFAOYSA-N
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Description

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms The compound is characterized by its unique structural elements, including the naphthalene-2-carbonylamino group and the ethyl ester functionality

Preparation Methods

The synthesis of ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, typically starting with the construction of the thieno[2,3-c]pyridine core. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to form the thieno[2,3-c]pyridine ring system

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery efforts aimed at treating various diseases.

    Industry: In materials science, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Naphthalene derivatives: Compounds containing the naphthalene moiety exhibit diverse biological activities and are used in various applications, including as intermediates in organic synthesis.

    Ethyl esters: Ethyl esters are commonly used in organic synthesis and have applications in the pharmaceutical and chemical industries.

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-6-30-23(29)19-18-14-24(2,3)27-25(4,5)20(18)31-22(19)26-21(28)17-12-11-15-9-7-8-10-16(15)13-17/h7-13,27H,6,14H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCKPPHXXHFGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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